molecular formula C9H17NO2 B7823420 3-(Dimethylamino)propyl methacrylate CAS No. 53466-45-8

3-(Dimethylamino)propyl methacrylate

Cat. No.: B7823420
CAS No.: 53466-45-8
M. Wt: 171.24 g/mol
InChI Key: WWJCRUKUIQRCGP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl methacrylate is an organic compound with the chemical formula C9H17NO2. It is a methacrylate ester with a dimethylamino group attached to the propyl chain. This compound is known for its versatility and is widely used in the synthesis of various polymers and copolymers due to its ability to undergo radical polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)propyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-(dimethylamino)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process that involves the esterification of methacrylic acid with 3-(dimethylamino)propanol in the presence of a suitable catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl methacrylate involves its ability to undergo radical polymerization. The dimethylamino group enhances the reactivity of the methacrylate group, allowing for efficient polymerization. The resulting polymers have unique properties such as high thermal stability, good mechanical strength, and excellent chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)propyl methacrylate is unique due to its ability to form polymers with a wide range of properties. The presence of the dimethylamino group enhances its reactivity and allows for the formation of polymers with tailored properties for specific applications .

Properties

IUPAC Name

3-(dimethylamino)propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJCRUKUIQRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53466-45-8
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53466-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8066632
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20602-77-1
Record name 3-(Dimethylamino)propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20602-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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